molecular formula C12H16N2O3 B8637556 Ethyl 5-morpholin-4-ylpyridine-3-carboxylate

Ethyl 5-morpholin-4-ylpyridine-3-carboxylate

Cat. No.: B8637556
M. Wt: 236.27 g/mol
InChI Key: YVFUGIJRZGYUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-morpholin-4-ylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 5-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-7-11(9-13-8-10)14-3-5-16-6-4-14/h7-9H,2-6H2,1H3

InChI Key

YVFUGIJRZGYUOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

ethyl 5-bromonicotinate (200 mg, 0.87 mmol), morpholine (0.083 mL, 0.96 mmol), sodium 2-methylpropan-2-olate (167 mg, 1.74 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (17.11 mg, 0.04 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (19.90 mg, 0.02 mmol) were suspended in dioxane (5 mL) and sealed into a microwave tube. The reaction was heated to 100 °C for 1 hour in the microwave reactor and cooled to RT. LCMS analysis appeared to indicate addition of 2 morpholine rings and the reaction was abandoned.
Quantity
4.35e-05 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.000956 mol
Type
reactant
Reaction Step Three
Quantity
0.000869 mol
Type
reactant
Reaction Step Four
Quantity
4.35e-05 mol
Type
catalyst
Reaction Step Five

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